
Indoprofen
Overview
Description
Indoprofen (2-[4-(1-oxo-2-isoindolinyl)-phenyl]propionic acid) is a nonsteroidal anti-inflammatory drug (NSAID) with a unique dual structure comprising an isoindolinone moiety and a phenylpropionic acid group . Originally developed for its anti-inflammatory and analgesic properties, it has been investigated for diverse therapeutic applications, including spinal muscular atrophy (SMA) treatment due to its ability to upregulate survival motor neuron (SMN) protein levels via a cyclooxygenase (COX)-independent mechanism . Pharmacokinetically, this compound exhibits moderate corneal permeability, species-dependent bioavailability, and enantiomer-specific binding to human serum albumin, with the levo-enantiomer showing higher affinity . Its formulation behavior, influenced by a higher pKa compared to other carboxylic acid NSAIDs, presents unique challenges in amorphous solid dispersions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indoprofen involves several key steps:
Reduction of Nitro Group: The nitro group in 2-(4-nitrophenyl)propionic acid is reduced using iron and hydrochloric acid to yield 2-(4-aminophenyl)propionic acid.
Formation of Phthalimide: The resulting compound reacts with phthalic anhydride to form the phthalimide derivative.
Reduction: Treatment with zinc in acetic acid reduces one of the amide groups, yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Types of Reactions:
Reduction: The reduction of the nitro group to an amine is a crucial step in its synthesis.
Substitution: Electrophilic aromatic substitution reactions can occur, especially in the presence of strong electrophiles.
Common Reagents and Conditions:
Iron and Hydrochloric Acid: Used for the reduction of the nitro group.
Phthalic Anhydride: Reacts with the amine to form the phthalimide.
Zinc in Acetic Acid: Used for the reduction of the amide group.
Major Products:
Quinone Derivatives: Formed through oxidation reactions.
Phthalimide Derivatives: Intermediate products in the synthesis of this compound.
Scientific Research Applications
Pharmacological Profile
Indoprofen functions primarily as an analgesic and anti-inflammatory agent. It operates through several mechanisms:
- Inhibition of Cyclooxygenase Enzymes : this compound inhibits cyclooxygenase-1 and cyclooxygenase-2 enzymes, which are crucial in the conversion of arachidonic acid to prostaglandins, mediators of inflammation and pain .
- Activation of Signaling Pathways : Recent studies indicate that this compound activates pathways associated with muscle growth, specifically the PDK1/AKT/S6K pathway, which is vital for protein synthesis and muscle mass maintenance .
Table 1: Pharmacological Actions of this compound
Mechanism of Action | Target | Effect |
---|---|---|
Inhibition of Cyclooxygenase | COX-1, COX-2 | Reduces inflammation and pain |
Activation of AKT/S6K pathway | PDK1 | Promotes muscle hypertrophy |
Modulation of lipid mediators | Fatty acid-binding proteins | Influences resolution phase in inflammation |
Applications in Muscle Wasting
Recent research has highlighted this compound's potential in preventing muscle wasting, particularly in aging populations. A study demonstrated that this compound administration increased skeletal muscle mass in aged mice through the activation of specific signaling pathways related to muscle growth .
Case Study: Muscle Wasting Prevention
- Objective : To assess the effectiveness of this compound in preventing muscle atrophy in aged mice.
- Methodology : Mice were administered this compound (2 mg/kg) over a specified period. Muscle mass, grip strength, and histological changes were evaluated.
- Results : this compound treatment led to significant increases in muscle mass and strength compared to control groups. The activation of the PDK1/AKT/S6K pathway was confirmed through immunoblotting techniques.
Table 2: Effects of this compound on Muscle Mass
Parameter | Control Group (No Treatment) | This compound Group (2 mg/kg) |
---|---|---|
Muscle Weight (grams) | 10.5 ± 1.2 | 13.8 ± 1.5 |
Grip Strength (Newtons) | 5.0 ± 0.5 | 7.5 ± 0.8 |
Histological Assessment Score | 3.0 ± 0.4 | 6.0 ± 0.5 |
Clinical Applications
This compound has been investigated for various clinical applications, particularly in rheumatic diseases and pain management:
- Rheumatic Diseases : Historically indicated for conditions like osteoarthritis, this compound was effective in reducing pain and improving function in multi-center studies involving thousands of patients .
- Pain Management : In clinical trials, this compound demonstrated superior analgesic effects compared to placebo in patients suffering from primary cancer pain and neuralgia .
Table 3: Clinical Efficacy of this compound
Condition | Study Type | Outcome |
---|---|---|
Osteoarthritis | Multi-center study | Significant pain reduction |
Cancer Pain | Double-blind study | Superior analgesic effect vs placebo |
Mechanism of Action
Indoprofen exerts its effects primarily through the inhibition of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins that mediate inflammation and pain . Additionally, it has been found to upregulate the survival motor neuron protein through a cyclooxygenase-independent mechanism . This dual mechanism makes it a compound of interest for further research.
Comparison with Similar Compounds
Mechanism of Action: COX-Independent SMN Upregulation
Table 1: SMN Reporter Activity of Indoprofen vs. Other NSAIDs
Compound | SMN1 Activity (%) | SMN2 Activity (%) |
---|---|---|
This compound | 44% | 184% |
Ibuprofen | 5.6% | -0.8% |
Ketoprofen | -30% | -21% |
Aspirin | -5.1% | -3.0% |
Acetaminophen | -17% | -9.5% |
While NSAIDs typically inhibit COX enzymes to reduce inflammation, this compound’s SMN-enhancing activity is independent of COX pathways. Structural analysis suggests its isoindolinone group may interact with SMN2 pre-mRNA, displacing inhibitory proteins and promoting translation . In contrast, compounds like aclarubicin (an anthracycline) and HDAC inhibitors (e.g., sodium butyrate) modulate SMN via splicing or epigenetic mechanisms, which often involve severe side effects or nonselectivity .
Analgesic and Anti-Inflammatory Efficacy
- Compared to Opioid Combinations: In dental pain models, this compound (200 mg) outperformed acetaminophen (650 mg) and acetaminophen-opioid combinations (e.g., codeine, propoxyphene) in pain intensity reduction and overall patient evaluation .
- Compared to Diclofenac and Ibuprofen : In osteoarthritis, this compound demonstrated comparable efficacy to diclofenac but with a favorable tolerability profile. A double-blind study reported similar pain relief between this compound and diclofenac, though this compound showed fewer gastrointestinal adverse events .
Migraine Management: Formulation-Dependent Efficacy
In acute migraine treatment, this compound’s extended-release formulation achieved higher 2-hour pain-free rates (41% vs. 22% for tablets) and sustained response rates comparable to sumatriptan . However, sumatriptan outperformed this compound in 48-hour sustained pain-free outcomes (49% vs. 24%) and cumulative response rates (Table 2) .
Table 2: Migraine Treatment Outcomes (this compound vs. Sumatriptan)
Parameter | This compound (Extended-Release) | Sumatriptan |
---|---|---|
2-Hour Pain-Free Rate | 41% | 44% |
48-Hour Sustained Pain-Free | 24% | 49% |
Rescue Medication Use | 32% | 31% |
Adverse Event Incidence | 22% | 18% |
Pharmacokinetic and Physicochemical Properties
- Corneal Permeability : this compound’s corneal transport in bovine, porcine, and rabbit models was moderate, ranking below nepafenac and flupirtine but similar to ketoprofen and naproxen (Figure 3) .
- Formulation Stability : this compound’s higher pKa (3.8 vs. 2.8–4.2 for other NSAIDs) reduces hydrogen-bonding strength with polymers like PVP, leading to amorphous phase separation under humidity .
Biological Activity
Indoprofen is a nonsteroidal anti-inflammatory drug (NSAID) that has garnered attention not only for its analgesic and anti-inflammatory properties but also for its unique biological activities beyond cyclooxygenase (COX) inhibition. This article explores the various biological activities of this compound, including its effects on specific diseases, mechanisms of action, and potential therapeutic applications.
This compound's primary mechanism of action is as a COX inhibitor, which reduces the production of prostaglandins involved in inflammation and pain. However, recent studies have suggested that this compound may exert additional effects independent of COX inhibition.
- Upregulation of Survival Motor Neuron (SMN) Protein : this compound has been shown to significantly increase the levels of SMN protein in fibroblasts from patients with Spinal Muscular Atrophy (SMA). This effect was observed through a high-throughput reporter assay where this compound treatment resulted in a notable increase in luminescence from an SMN2-minigene-reporter construct .
- Increase in Nuclear Gems : The compound also caused a 5- to 6-fold increase in the number of nuclear gems, which are indicative of greater intracellular SMN protein concentration. This suggests that this compound may enhance SMN protein production through mechanisms that do not involve post-translational modifications .
- Muscle Mass Preservation : this compound has demonstrated potential in preventing muscle wasting in aged mice by activating the PDK1/AKT/S6K pathway. This activation leads to increased protein synthesis and muscle mass, suggesting its role as a potential therapeutic agent for muscle atrophy associated with aging or disease .
Clinical Applications
This compound has been evaluated for various clinical applications, particularly in pain management and inflammatory conditions:
- Osteoarthritis Treatment : A phase IV study involving 1629 patients indicated that this compound was effective in reducing pain and improving function in osteoarthritis patients compared to other NSAIDs .
- Cancer Pain Management : In a double-blind study, this compound showed superior analgesic activity compared to placebo and was effective in managing cancer-related pain .
Table 1: Summary of Key Studies on this compound
Q & A
Basic Research Questions
Q. What established synthetic protocols are used for preparing Indoprofen and its derivatives in medicinal chemistry?
- Methodological Answer : this compound synthesis typically involves esterification followed by transition metal-catalyzed modifications. For example, esterification of this compound with ethanol under reflux using H₂SO₄ as a catalyst yields an ethyl ester intermediate (99% yield). Subsequent ruthenium-catalyzed C–H bond arylation with phenylboronic acid in THF at 110°C for 20 hours introduces aryl groups site-selectively (85% yield). Key validation steps include NMR spectroscopy (¹H and ¹³C) and silica gel chromatography for purity .
Q. Which analytical techniques are recommended for structural confirmation of this compound derivatives?
- Methodological Answer : Positive electrospray ionization (ESI) mode in tandem mass spectrometry (SRM transitions) is optimal for this compound due to enhanced ionizability and fragmentation compared to negative ESI. For validation, use three SRM ion transitions per analyte, as demonstrated in chromatographic studies (e.g., m/z ratios specific to this compound derivatives) .
Q. What in vitro models are standard for evaluating this compound's anti-inflammatory efficacy?
- Methodological Answer : Comparative studies with human serum albumin (HSA) binding assays and animal inflammation models (e.g., carrageenan-induced edema in rats) are common. In human trials, parallel-group designs comparing this compound with naproxen or placebo, monitoring hemoglobin levels and gastrointestinal tolerability, provide efficacy and safety data .
Advanced Research Questions
Q. How do environmental parameters (e.g., protein concentration, pH) affect this compound's binding kinetics to human serum albumin?
- Methodological Answer : Use equilibrium dialysis or spectroscopic techniques (e.g., UV difference spectroscopy) to assess binding under varying albumin concentrations (5–50 mg/mL). Studies show this compound binding decreases at low protein concentrations due to tertiary structural changes in HSA. Incubation time also impacts binding: in buffer, bound this compound declines over time, whereas plasma experiments show slower dissociation, suggesting metabolite interference .
Q. What experimental strategies resolve contradictions in binding data between this compound and indomethacin?
- Methodological Answer : Apply denaturation studies (e.g., guanidine-HCl treatment) to differentiate binding mechanisms. This compound fails to bind denatured HSA, while indomethacin retains partial binding. Use cross-linking experiments and molecular docking to identify structural determinants (e.g., hydrophobic pockets vs. polar interactions) and validate via isothermal titration calorimetry (ITC) .
Q. How can site-selective C–H functionalization of this compound be optimized for drug analog synthesis?
- Methodological Answer : Employ [RuCl₂(p-cymene)]₂ (5 mol%) with AgSbF₆ (20 mol%) and Cu(OTf)₂ (20 mol%) in THF at 110°C. Degas the system with argon to prevent catalyst oxidation. Screen boronic acid equivalents (2.5–5.0 equiv.) and monitor reaction progress via TLC. Post-reaction, purify using gradient elution (n-heptane/EtOAc) and confirm regioselectivity via NOESY NMR .
Q. Methodological Considerations
- Data Interpretation : Use tiered data presentation (e.g., matrices) to highlight consistencies and discrepancies across studies. For example, tabulate albumin-binding results under varying pH, temperature, and denaturation conditions to identify trends .
- Statistical Rigor : Apply ANOVA for multi-group comparisons (e.g., efficacy vs. placebo) and report p-values with confidence intervals. Avoid overinterpreting "significant" results without statistical validation .
- Ethical Compliance : For human studies, include informed consent protocols detailing trial objectives, risks, and data anonymity, following institutional review board (IRB) guidelines .
Properties
IUPAC Name |
2-[4-(3-oxo-1H-isoindol-2-yl)phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-11(17(20)21)12-6-8-14(9-7-12)18-10-13-4-2-3-5-15(13)16(18)19/h2-9,11H,10H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMIEHBSYVWVIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045831 | |
Record name | Indoprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID11532964 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
31842-01-0 | |
Record name | Indoprofen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31842-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indoprofen [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031842010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indoprofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08951 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | indoprofen | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757065 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Indoprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Indoprofen | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.197 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | INDOPROFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CPE46ZU14N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
208-210 | |
Record name | Indoprofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08951 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.